Cas no 1804203-28-8 (Ethyl 3-(3-bromopropyl)-2-methylbenzoate)

Ethyl 3-(3-bromopropyl)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(3-bromopropyl)-2-methylbenzoate
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- インチ: 1S/C13H17BrO2/c1-3-16-13(15)12-8-4-6-11(10(12)2)7-5-9-14/h4,6,8H,3,5,7,9H2,1-2H3
- InChIKey: YKJZFKZALBRGNF-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC=C(C(=O)OCC)C=1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 218
- トポロジー分子極性表面積: 26.3
- XLogP3: 3.9
Ethyl 3-(3-bromopropyl)-2-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010014123-250mg |
Ethyl 3-(3-bromopropyl)-2-methylbenzoate |
1804203-28-8 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A010014123-1g |
Ethyl 3-(3-bromopropyl)-2-methylbenzoate |
1804203-28-8 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
Alichem | A010014123-500mg |
Ethyl 3-(3-bromopropyl)-2-methylbenzoate |
1804203-28-8 | 97% | 500mg |
782.40 USD | 2021-07-05 |
Ethyl 3-(3-bromopropyl)-2-methylbenzoate 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Ethyl 3-(3-bromopropyl)-2-methylbenzoateに関する追加情報
Ethyl 3-(3-bromopropyl)-2-methylbenzoate: A Comprehensive Overview
Ethyl 3-(3-bromopropyl)-2-methylbenzoate, with the CAS number 1804203-28-8, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a benzoate ester group with a brominated alkyl chain. The presence of the bromine atom in the side chain introduces interesting electronic and steric properties, making it a valuable building block in various chemical reactions.
The benzoate ester group in Ethyl 3-(3-bromopropyl)-2-methylbenzoate plays a crucial role in its reactivity and solubility. The ester functionality is known for its ability to participate in nucleophilic acyl substitution reactions, which are widely utilized in organic synthesis. Recent studies have highlighted the use of this compound as an intermediate in the preparation of bioactive molecules, where the bromine atom serves as a leaving group in substitution reactions. For instance, researchers have employed this compound to synthesize novel kinase inhibitors, leveraging its ability to form stable covalent bonds with target proteins.
The bromopropyl chain attached to the benzene ring adds another layer of complexity to this molecule. Bromine's electronegativity and ability to act as an electron-withdrawing group influence the electronic environment of the aromatic ring. This effect has been exploited in the development of advanced materials, such as stimuli-responsive polymers. In one notable study, Ethyl 3-(3-bromopropyl)-2-methylbenzoate was used as a monomer to create polymers that exhibit pH-responsive swelling behavior, making them ideal for drug delivery applications.
One of the most intriguing aspects of Ethyl 3-(3-bromopropyl)-2-methylbenzoate is its potential in medicinal chemistry. The methyl group on the benzene ring enhances lipophilicity, which is a desirable property for drug candidates aiming to cross biological membranes. Recent research has focused on modifying this compound to improve its bioavailability while maintaining its pharmacological activity. For example, scientists have explored the use of this compound as a precursor for developing anti-inflammatory agents by incorporating it into larger molecular frameworks.
From a synthetic perspective, Ethyl 3-(3-bromopropyl)-2-methylbenzoate can be prepared via several routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been optimized to achieve high yields and selectivity, ensuring that the compound is readily available for large-scale applications. The choice of synthesis method often depends on the desired purity and scale of production.
In terms of physical properties, Ethyl 3-(3-bromopropyl)-2-methylbenzoate exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for use in solution-based reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating moderate stability that can be enhanced through appropriate storage conditions.
Looking ahead, Ethyl 3-(3-bromopropyl)-2-methylbenzoate holds promise for further exploration in emerging areas such as green chemistry and sustainable materials. Its ability to participate in catalytic cycles and its compatibility with biodegradable polymers make it a candidate for eco-friendly applications. Researchers are currently investigating its potential as a precursor for synthesizing biodegradable plastics, which could address the growing concern over plastic waste.
In conclusion, Ethyl 3-(3-bromopropyl)-2-methylbenzoate is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop innovative solutions across various industries. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and practical applications will undoubtedly grow.
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